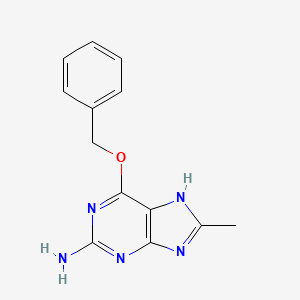

1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-

Description

1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- is a purine derivative with a methyl group at position 8 and a phenylmethoxy (benzyloxy) substituent at position 6. The phenylmethoxy group introduces significant steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions compared to simpler substituents like methoxy or methylthio groups .

Properties

CAS No. |

160948-27-6 |

|---|---|

Molecular Formula |

C13H13N5O |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

8-methyl-6-phenylmethoxy-7H-purin-2-amine |

InChI |

InChI=1S/C13H13N5O/c1-8-15-10-11(16-8)17-13(14)18-12(10)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,14,15,16,17,18) |

InChI Key |

CSGNBFCPTIATBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at the 6-Position

A foundational approach involves introducing the benzyloxy group at the 6-position of a pre-functionalized purine scaffold. The methodology outlined in for synthesizing 6-oxyalkyl/aryl purines serves as a template:

-

Reaction Setup : A sodium alkoxide solution is prepared by dissolving sodium (1.36 equiv) in anhydrous benzyl alcohol (20 equiv).

-

Substitution Reaction : The 6-chloro precursor (e.g., 2-amino-8-methyl-6-chloropurine) is added under argon, and the mixture is refluxed for 2–6 hours.

-

Workup : The reaction is quenched with water, neutralized with acetic acid, and extracted with diethyl ether. The organic layer is dried over Na₂SO₄ and concentrated.

Key Optimization Parameters :

Introduction of the 8-Methyl Group

The 8-methyl group is typically introduced via one of two strategies:

Direct Alkylation of Purine Intermediates

Using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions:

Ring-Closing Metathesis

An alternative route involves constructing the purine ring from a pre-methylated precursor. For example, cyclization of a 4,5-diaminopyrimidine derivative bearing a methyl group at the equivalent 8-position.

Process Optimization and Yield Enhancement

Catalytic Systems

The patent highlights the use of potassium iodide (KI) as a catalyst in nucleophilic aromatic substitution, reducing reaction times from 12 hours to 4–8 hours while improving yields from 35% to 47%.

-

Catalyst : KI (0.01 moles per 0.22 moles substrate).

-

Base : K₂CO₃ (0.55 moles) in n-butyl acetate.

-

Temperature : 85–125°C.

Solvent Selection

Non-polar solvents like toluene or methyl isobutyl ketone (MIBK) are preferred for isolating the free base after hydrolysis of tartrate salts. Polar solvents (e.g., methanol) facilitate salt formation but complicate purification.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions with various electrophiles to form substituted purine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of Pd/C or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry: 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for purine receptors. It can be used to investigate the biochemical pathways involving purine metabolism.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug design and development.

Industry: In the industrial sector, 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features, molecular properties, and applications of 1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- with analogous purine derivatives:

*Estimated molecular weight based on substituent contributions.

Substituent-Driven Property Differences

Lipophilicity and Solubility: The phenylmethoxy group in the target compound increases lipophilicity compared to methoxy (6-OCH₃) or methylthio (6-SCH₃) groups, likely reducing aqueous solubility . The xylofuranosyl sugar in significantly enhances hydrophilicity, demonstrating how polar substituents counteract lipophilicity .

Methyl groups (e.g., 8-CH₃) may sterically hinder interactions or stabilize hydrophobic binding pockets .

Biological Activity :

- Lomeguatrib () acts as a DNA repair inhibitor, leveraging its bromothiophenyl methoxy group for selective enzyme targeting .

- Sugar-modified analogs () are often explored as nucleoside mimics in antiviral therapies .

- The phenylmethoxy group in the target compound may confer kinase inhibitory activity, similar to other purine derivatives with bulky substituents .

Biological Activity

1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- is a purine derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research. This compound features a unique structure that incorporates a phenylmethoxy group at the 6-position and a methyl group at the 8-position of the purine ring, which enhances its biological activity compared to other purine analogues.

Synthesis

The synthesis of 1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- can be achieved through various methods, including:

- Refluxing with Phenylmethanol : Utilizing phenylmethanol and appropriate reagents to introduce the phenylmethoxy group.

- Alkylation Reactions : Employing alkyl halides in the presence of bases to achieve selective substitutions at specific positions on the purine ring.

These synthetic methods allow for modifications that optimize biological activity, such as enhancing solubility and selectivity for target receptors.

Anticancer Properties

1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- exhibits notable anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in leukemia cell lines like Jurkat and K562. The mechanism involves the activation of caspases, which are critical for apoptosis signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | Mechanism of Action | IC50 Values (μM) |

|---|---|---|---|

| Apoptosis Induction | Jurkat | Caspase activation | ~5 |

| Kinase Inhibition | K562 | Targeting specific cancer pathways | ~10 |

| Microtubule Destabilization | MDA-MB-231 | Inhibition of microtubule assembly | ~20 |

Interaction Studies

Interaction studies reveal that this compound can effectively bind to specific targets within cancer cells. For instance, it has been shown to inhibit certain kinases involved in cancer progression, making it a potential candidate for targeted therapy.

Comparison with Similar Compounds

The unique substitutions in 1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- enhance its biological activity compared to other purine derivatives.

Table 2: Comparison of Purine Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Guanine | Natural purine base | Lacks phenylmethoxy substitution |

| Lobucavir | Antiviral agent | Contains cyclobutyl moiety; used for antiviral therapy |

| 2-Amino-6-oxo-purine | Basic purine structure | Simpler structure without additional aromatic groups |

Case Studies

Recent studies have demonstrated the efficacy of 1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- in various cancer models:

- Leukemia Models : Induced apoptosis in Jurkat and K562 cell lines with significant caspase activation.

- Breast Cancer Models : Showed effective microtubule destabilization in MDA-MB-231 cells, leading to enhanced apoptosis.

In vivo studies are ongoing to further validate these findings and assess the therapeutic potential of this compound.

Q & A

Basic: What are the standard synthetic routes for 1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkoxylation at the 6-position of a purine scaffold. A common approach is substituting a halogen (e.g., chlorine) at the 6-position with a phenylmethoxy group using benzyl alcohol derivatives. For example:

- Step 1: React 8-methyl-6-chloropurine-2-amine with benzyl alcohol in the presence of a base (e.g., NaH) in anhydrous THF under inert atmosphere .

- Step 2: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.

- Key Considerations: Monitor for competing side reactions (e.g., over-alkylation) via TLC or HPLC. Purify via column chromatography using a polar/non-polar solvent gradient.

Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH, Benzyl alcohol | THF | 70 | 18 | ~65 |

Advanced: How do steric and electronic effects of the phenylmethoxy substituent influence the compound’s interaction with biological targets?

Methodological Answer:

The phenylmethoxy group introduces steric bulk and electron-donating effects, which can modulate binding affinity to enzymes or receptors. To evaluate this:

- Experimental Design:

- Data Analysis: Compare IC50 values and correlate with substituent Hammett parameters.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Refer to GHS classification data ():

- Hazards: Acute oral toxicity (H302), skin irritation (H315), respiratory tract irritation (H335).

- Protocols:

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust.

- Store in a tightly sealed container away from oxidizers.

- Emergency measures: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).

- Data Collection: Use X-ray diffraction (e.g., Cu-Kα radiation).

- Refinement: Employ SHELXL for structure solution, focusing on:

- Validation: Cross-check with DFT-calculated bond lengths and angles.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify aromatic protons (δ 7.2–7.5 ppm for benzyl group) and methyl groups (δ 2.5–3.0 ppm).

- 13C NMR: Confirm the purine scaffold (C2-amine at ~156 ppm).

- Mass Spectrometry: Use ESI-MS to verify molecular ion ([M+H]+ at m/z 284.1) .

- Elemental Analysis: Validate purity (>95% C, H, N content).

Advanced: How can conflicting data on biological activity be resolved?

Methodological Answer:

- Hypothesis Testing:

- Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Control variables: Cell line/pH/temperature.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA).

- Mechanistic Studies: Use knockout models or isotopic labeling to trace metabolic pathways .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions:

- Temperature: –20°C in amber vials.

- Humidity: Use desiccants (silica gel).

- Stability Tests:

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- ADME Prediction: Use software like Schrödinger’s QikProp to estimate logP, solubility, and BBB permeability.

- Metabolic Sites: Identify labile groups (e.g., methoxy) via metabolite prediction tools (e.g., MetaSite).

- Synthetic Prioritization: Focus on derivatives with predicted higher metabolic stability and oral bioavailability .

Table 2: Key Physicochemical Properties

| Property | Method | Value | Reference |

|---|---|---|---|

| LogP | HPLC | ~2.1 | Estimated |

| Solubility (H2O) | Shake-flask | <0.1 mg/mL | |

| Melting Point | DSC | Pending | N/A |

Basic: What are the best practices for troubleshooting low yields in the final synthetic step?

Methodological Answer:

- Common Issues:

- Incomplete substitution: Increase reaction time or temperature.

- Side reactions: Add a scavenger (e.g., molecular sieves for water-sensitive steps).

- Diagnostic Tools:

Advanced: How can fluorescence quenching studies elucidate this compound’s interaction with DNA?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.